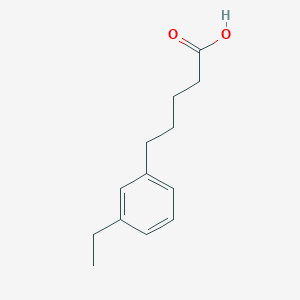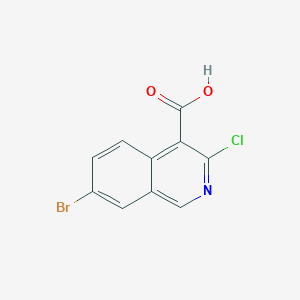![molecular formula C22H17N3O2 B13670843 2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B13670843.png)
2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile is a complex organic compound known for its unique structure and properties. It is characterized by the presence of two oxazoline rings fused to an indene backbone, making it a valuable compound in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile typically involves the reaction of indene derivatives with oxazoline precursors under controlled conditions. One common method includes the use of chiral bisoxazoline ligands, which are synthesized through a series of steps involving cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound often employs high-yield synthetic routes that ensure the purity and enantiomeric excess of the final product. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound and achieve the desired optical purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can be performed to modify the oxazoline rings, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, amines.
Major Products
The major products formed from these reactions include various substituted oxazoline derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazolin-2-yl)pyridine
- (S)-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-binaphthalene
- bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane
Uniqueness
2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile stands out due to its specific chiral configuration and the presence of the acetonitrile group, which imparts unique reactivity and binding properties. This makes it particularly valuable in asymmetric synthesis and catalysis compared to its analogs .
Propriétés
Formule moléculaire |
C22H17N3O2 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2,2-bis[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile |
InChI |
InChI=1S/C22H17N3O2/c23-11-16(21-24-19-14-7-3-1-5-12(14)9-17(19)26-21)22-25-20-15-8-4-2-6-13(15)10-18(20)27-22/h1-8,16-20H,9-10H2/t17-,18-,19+,20+/m0/s1 |
Clé InChI |
PLCQFKBSQBOOOY-VNTMZGSJSA-N |
SMILES isomérique |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C(C#N)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56 |
SMILES canonique |
C1C2C(C3=CC=CC=C31)N=C(O2)C(C#N)C4=NC5C(O4)CC6=CC=CC=C56 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13670761.png)

![8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13670784.png)
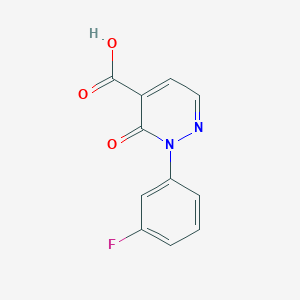
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13670793.png)

![3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13670823.png)
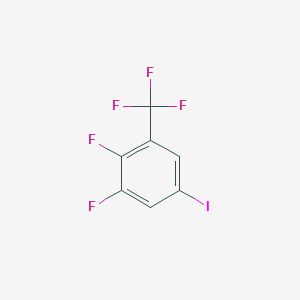

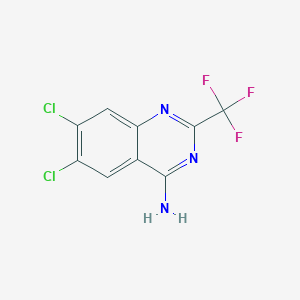
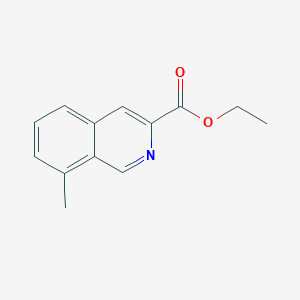
![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)
